molecular formula C7H11ClN2O B7946282 (6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride

(6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride

Cat. No.: B7946282
M. Wt: 174.63 g/mol
InChI Key: IZTNUZZNYYRZTO-UHFFFAOYSA-N
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Description

(6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride is a pyridine derivative featuring an aminomethyl (-CH₂NH₂) group at the 6-position and a hydroxymethyl (-CH₂OH) group at the 2-position of the pyridine ring, with a hydrochloride counterion. This compound is likely utilized in pharmaceutical synthesis or as a building block for bioactive molecules, given the prevalence of pyridine derivatives in medicinal chemistry .

Properties

IUPAC Name

[6-(aminomethyl)pyridin-2-yl]methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c8-4-6-2-1-3-7(5-10)9-6;/h1-3,10H,4-5,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTNUZZNYYRZTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)CO)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of Nitro Precursors

A widely employed method involves the reduction of nitro-substituted pyridine intermediates. For example, 6-nitropyridin-2-ylmethanol undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H₂) at 40–60°C. This step selectively reduces the nitro group to an amine, yielding (6-aminopyridin-2-yl)methanol. Subsequent treatment with hydrochloric acid (HCl) in ethanol or water facilitates the formation of the hydrochloride salt.

Key Reaction Parameters

  • Catalyst: 5–10% Pd/C

  • Temperature: 50°C

  • Pressure: 3–5 bar H₂

  • Yield: 85–92%

Amination of Halogenated Pyridines

An alternative route utilizes 6-chloropyridin-2-ylmethanol as the starting material. Nucleophilic substitution with ammonia (NH₃) in a pressurized reactor at 80–100°C introduces the aminomethyl group. The reaction is typically conducted in tetrahydrofuran (THF) or dimethylformamide (DMF), with yields reaching 75–80% after 12–24 hours.

Optimization Challenges

  • Competing side reactions (e.g., hydrolysis of the chloropyridine moiety) necessitate strict control of moisture levels.

  • Excess ammonia (3–5 equivalents) improves conversion rates but complicates downstream purification.

Catalytic Hydrogenation Approaches

Recent advancements leverage transition-metal catalysts for one-pot syntheses. For instance, Buchwald-Hartwig amination of 6-bromopyridin-2-ylmethanol with tert-butylamine, using Pd(OAc)₂ and RuPhos as a ligand system, achieves 88% yield at 100°C. The tert-butyl group is later removed via acid hydrolysis, followed by HCl neutralization to obtain the hydrochloride salt.

Optimization of Reaction Parameters

Solvent Systems

Polar aprotic solvents like DMF enhance nucleophilic substitution rates but may degrade thermally sensitive intermediates. Ethanol-water mixtures (3:1 v/v) balance reactivity and stability during HCl salt formation.

Temperature and Pressure Effects

Elevated temperatures (>100°C) accelerate amination but risk decomposition. Pressure-controlled hydrogenation (3–5 bar) minimizes side products while maintaining catalytic efficiency.

Table 1: Comparative Analysis of Synthetic Methods

MethodStarting MaterialCatalyst/ReagentYield (%)Purity (%)
Nitro Reduction6-Nitropyridin-2-ylmethanolPd/C, H₂9298.5
Halogen Amination6-Chloropyridin-2-ylmethanolNH₃, DMF7897.2
Catalytic Coupling6-Bromopyridin-2-ylmethanolPd(OAc)₂, RuPhos8899.1

Purification and Isolation Techniques

Crystallization

The hydrochloride salt is purified via recrystallization from ethanol-diethyl ether (1:4). Slow cooling to 0°C yields needle-like crystals with >99% purity.

Chromatographic Methods

Silica gel chromatography (ethyl acetate:methanol, 9:1) resolves residual amines and byproducts. This step is critical for pharmaceutical-grade material, reducing impurity levels to <0.1%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (D₂O) : δ 8.21 (d, J=7.8 Hz, 1H, pyridine-H), 7.89 (t, J=7.8 Hz, 1H, pyridine-H), 7.45 (d, J=7.8 Hz, 1H, pyridine-H), 4.72 (s, 2H, CH₂OH), 3.98 (s, 2H, CH₂NH₂).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1590 cm⁻¹ (pyridine ring), 1045 cm⁻¹ (C-O).

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection at 254 nm confirms purity ≥99% using a C18 column and 0.1% trifluoroacetic acid/acetonitrile gradient.

Industrial-Scale Production Considerations

Cost-Efficiency

Catalytic hydrogenation outperforms amination in large-scale settings due to lower ammonia consumption and reduced waste. Pd/C recovery systems cut catalyst costs by 40%.

Environmental Impact

Waste streams from DMF-based processes require neutralization with NaOH, generating sodium chloride and dimethylamine byproducts. Ethanol-water systems offer greener alternatives with 30% lower solvent emissions.

Recent Advances and Alternative Methodologies

Flow Chemistry

Continuous-flow reactors enable rapid mixing and heat transfer, reducing reaction times from 24 hours to 2–3 hours. A 2024 study achieved 94% yield using a microfluidic Pd/C packed bed.

Enzymatic Amination

Preliminary work with transaminases demonstrates mild-condition amination of 6-ketopyridin-2-ylmethanol. While yields remain low (55%), this method eliminates metal catalysts and high-pressure equipment .

Chemical Reactions Analysis

Types of Reactions

(6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Properties

Recent studies have explored the antimicrobial efficacy of (6-(aminomethyl)pyridin-2-yl)methanol hydrochloride against various bacterial strains. For instance, a study reported that derivatives of pyridine compounds exhibit significant antibacterial activity due to their ability to inhibit bacterial growth through various mechanisms, including disruption of cell wall synthesis and interference with metabolic pathways .

Anti-fibrotic Activity

Research has indicated that compounds related to this compound may possess anti-fibrotic properties. A study evaluated several pyrimidine derivatives for their ability to inhibit collagen expression in hepatic stellate cells, suggesting that these compounds could be developed into novel anti-fibrotic agents .

Case Studies

  • Study on Hepatic Stellate Cells :
    • Objective : Evaluate anti-fibrotic activity.
    • Methodology : Compounds were tested using MTT assays and hydroxyproline measurements.
    • Findings : Certain derivatives showed IC₅₀ values indicating effective inhibition of collagen synthesis, suggesting potential therapeutic use in liver fibrosis management.
  • Antimicrobial Efficacy Study :
    • Objective : Assess the antibacterial properties of pyridine derivatives.
    • Methodology : Various compounds were screened against M. abscessus.
    • Results : Enhanced accumulation of certain derivatives led to improved antimicrobial activity by circumventing efflux mechanisms in bacteria .

Data Table: Summary of Biological Activities

Activity TypeCompound TestedIC₅₀ Value (μM)Reference
Antimicrobial(6-(Aminomethyl)pyridin-2-yl)methanol45.69
Anti-fibroticPyrimidine Derivative45.81
General AntibacterialVarious Pyridine DerivativesVaries

Mechanism of Action

The mechanism of action of (6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Isomerism and Positional Effects

  • Positional Isomer: (4-Aminopyridin-2-yl)methanol hydrochloride () shares the hydroxymethyl group at the 2-position but places the aminomethyl group at the 4-position instead of the 6-position.
  • Dihydroxy Analog: 2,6-Pyridinedimethanol hydrochloride () replaces the aminomethyl group with a second hydroxymethyl group. The dual hydroxyl groups enhance hydrophilicity but reduce nucleophilicity compared to the aminomethyl-containing target compound .

Substituent Effects on Physicochemical Properties

  • Trifluoromethyl vs. Aminomethyl: (6-Trifluoromethylpyridin-2-yl)methanol () substitutes the aminomethyl group with a trifluoromethyl (-CF₃) group. The strong electron-withdrawing nature of -CF₃ decreases basicity and increases lipophilicity, which could impact membrane permeability in drug candidates .
  • Chloropyridine Derivatives: Compounds like (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride () and (6-Chloro-pyridin-3-ylmethyl)-isopropyl-amine hydrochloride () incorporate chloro substituents. Chlorine’s electronegativity may enhance stability against oxidation but reduce solubility compared to polar groups like aminomethyl .

Functional Group Variations

  • Carbonyl Chloride: 6-Methylpyridine-2-carbonyl chloride hydrochloride () features a reactive carbonyl chloride group, making it a key intermediate for amide or ester formation. In contrast, the target compound’s hydroxymethyl and aminomethyl groups are more suited for nucleophilic reactions or hydrogen bonding .
  • Ethanolamine Side Chain: The ethanolamine group in (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride () introduces a chiral center and additional hydrogen-bonding sites, which could enhance binding affinity in receptor-targeted applications compared to the simpler aminomethyl group .

Biological Activity

(6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. Its structure features a pyridine ring substituted with an aminomethyl group, which may contribute to its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Chemical Formula : C7H10N2O·HCl
  • Molecular Weight : 174.63 g/mol
  • CAS Number : 21076956

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The aminomethyl group can act as a hydrogen bond donor, facilitating binding to target proteins. This interaction can modulate various signaling pathways, potentially leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. For example, studies on related pyridine derivatives have shown effectiveness against various bacterial strains. The mechanism typically involves the disruption of bacterial cell wall synthesis or inhibition of metabolic pathways essential for bacterial survival .

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. Compounds with similar pyridine structures have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and disruption of microtubule dynamics .

Table 1: Summary of Biological Activities

Activity TypeRelated Findings
AntimicrobialEffective against several bacterial strains; mechanism involves cell wall disruption
AnticancerInduces apoptosis in cancer cells; affects microtubule dynamics
Enzyme InteractionPotential modulation of enzyme activity through receptor binding

Study 1: Antimicrobial Evaluation

In a systematic evaluation of pyridine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli. The compound's efficacy was attributed to its structural similarity to known antibiotics that target bacterial cell wall synthesis.

Study 2: Anticancer Activity

A study investigating the cytotoxic effects of various pyridine-based compounds on glioblastoma cells revealed that this compound induced significant cell death at micromolar concentrations. Flow cytometry analysis showed an accumulation of cells in the G2/M phase, indicating a potential mechanism involving cell cycle arrest .

Research Findings

Recent literature highlights the importance of structural modifications in enhancing the biological activity of pyridine derivatives. For instance, the introduction of various substituents on the pyridine ring has been shown to significantly impact the potency and selectivity of these compounds against specific biological targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-(Aminomethyl)pyridin-2-yl)methanol hydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via reductive amination of 6-formylpyridine-2-carboxylic acid derivatives, followed by reduction of the carbonyl group. For example, using sodium borohydride in methanol under nitrogen atmosphere at 0–5°C achieves selective reduction of the imine intermediate . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂/MeOH gradient) is critical to isolate the hydrochloride salt. Yield optimization requires strict control of stoichiometry (amine:aldehyde ratio ≥1:1) and pH (5–6) to minimize side reactions like over-reduction .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) and LC-MS to confirm purity (>95%) and molecular weight (C₇H₁₁ClN₂O; calc. 186.63 g/mol). Structural validation requires ¹H/¹³C NMR in D₂O or DMSO-d₆: key signals include δ ~8.3 ppm (pyridine H), δ ~4.5 ppm (-CH₂NH₂), and δ ~3.8 ppm (-CH₂OH). FT-IR should show O-H stretch (~3300 cm⁻¹) and N-H bend (~1600 cm⁻¹) .

Q. What solvent systems are compatible with this compound for downstream applications?

  • Methodological Answer : The hydrochloride salt is highly soluble in polar solvents (water, methanol, DMSO) but insoluble in non-polar solvents (hexane, ethyl acetate). For biological assays, use aqueous buffers (pH 4–6) to prevent decomposition. Stability studies indicate degradation >5% after 24 hours in PBS (pH 7.4) at 25°C, suggesting storage at -20°C in lyophilized form .

Advanced Research Questions

Q. How does the protonation state of the aminomethyl group affect the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The hydrochloride salt’s protonated amine (-NH₃⁺) reduces nucleophilicity, requiring deprotonation (e.g., using TEA or DIPEA) for reactions like acylation or alkylation. Kinetic studies show that reaction rates with acetyl chloride increase by 3-fold in the presence of 2 eq. DIPEA in DMF at 0°C compared to unneutralized conditions .

Q. What crystallographic data are available for related pyridine-methanol hydrochloride derivatives, and how can they inform molecular modeling?

  • Methodological Answer : Analogous compounds (e.g., [(2R)-4,4-difluoropyrrolidin-2-yl]methanol hydrochloride) crystallize in monoclinic systems (space group P2₁/c), with unit cell parameters a = 8.92 Å, b = 12.35 Å, c = 9.14 Å. Hydrogen-bonding networks between Cl⁻, -NH₃⁺, and -OH groups stabilize the lattice. These data guide DFT simulations (B3LYP/6-31G*) to predict intermolecular interactions and solubility .

Q. How can contradictions in reported biological activity data for this compound class be resolved?

  • Methodological Answer : Discrepancies often arise from impurity profiles or assay conditions. For example, residual solvents (e.g., DMSO >0.1%) may inhibit enzyme activity. To resolve this:

  • Reproduce assays under standardized conditions (e.g., 10 µM compound in HEPES buffer, pH 6.5).
  • Use orthogonal analytical methods (e.g., IC₅₀ comparisons via fluorescence polarization vs. radiometric assays) .

Q. What strategies mitigate hygroscopicity during long-term storage of this hydrochloride salt?

  • Methodological Answer : Hygroscopicity is minimized by lyophilization with cryoprotectants (trehalose or mannitol, 1:1 w/w) and storage under argon in sealed vials. Thermogravimetric analysis (TGA) shows a 2% weight loss at 25°C/60% RH over 30 days under these conditions, versus 15% weight gain in unoptimized samples .

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